

# The Continuous Secretion of Placental Growth Hormone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the non-pulsatile secretion of **placental growth hormone** (PGH), a critical regulator of maternal metabolic adaptation and fetal growth during human pregnancy. Unlike the pulsatile release of its pituitary counterpart, PGH is secreted continuously by the placental syncytiotrophoblast, a characteristic with profound physiological implications. This document provides a comprehensive overview of the core aspects of non-pulsatile PGH secretion, including its regulation, signaling pathways, and the experimental methodologies employed in its investigation.

## **Quantitative Data on Placental Growth Hormone**

The continuous secretion of PGH results in a steady increase in its maternal serum concentration throughout gestation. The following tables summarize key quantitative data from various studies, providing a comparative overview of PGH levels in different physiological and pathological states.



Gestational Stage	Maternal Serum PGH Concentration (ng/mL)	Reference	
Early Pregnancy (5-7 weeks)	Detectable	[1]	
11 weeks	3.4	[2]	
15-20 weeks	Gradually replaces pituitary GH	[3][4]	
20 weeks (Normal)	$1.38 \pm 0.10$	[5]	
20 weeks (GDM)	1.64 ± 0.11	[5]	
20 weeks (GDM with LGA)	1.93 ± 0.21	[5]	
28 weeks	Reaches up to 14	[1]	
35-36 weeks (Peak)	13.7 (range: 5.9-24.4)	[2]	
Term	20-40	[1]	

Table 1: Maternal Serum **Placental Growth Hormone** Levels During Normal and Gestational Diabetic Pregnancy. GDM: Gestational Diabetes Mellitus, LGA: Large for Gestational Age.



Condition	Maternal Serum PGH Concentration	Fetal (Cord Blood) PGH Concentration	Reference
Uncomplicated Pregnancy	12,157 pg/mL (median)	128.5 pg/mL (median)	[1]
Severe Preeclampsia (PE)	23,076 pg/mL (median)	356.1 pg/mL (median)	[1]
PE with Small for Gestational Age (SGA)	1,027 pg/mL (median)	Not specified	[1]
SGA alone	10,206 pg/mL (median)	Not specified	[1]
Intrauterine Growth Restriction (IUGR)	Significantly decreased	Not specified	[3][4]

Table 2: Placental Growth Hormone Levels in Pathological Pregnancies.

## Regulation of Non-Pulsatile PGH Secretion

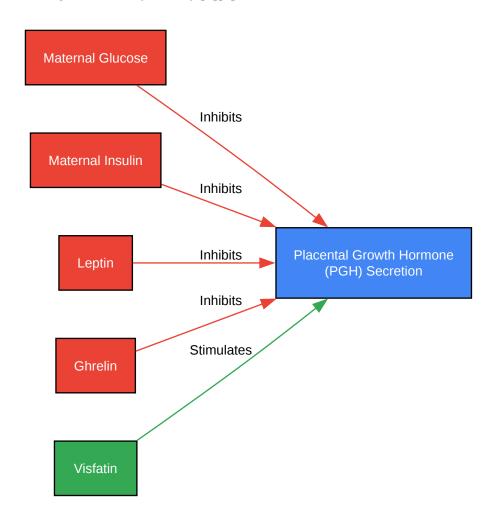
The secretion of PGH is not governed by the typical hypothalamic-pituitary axis but is instead influenced by maternal metabolic cues. This ensures a continuous supply of nutrients to the developing fetus.

#### Key Regulatory Factors:

- Glucose: Maternal glucose levels have an inverse relationship with PGH secretion.
   Hyperglycemia inhibits PGH release, a mechanism demonstrated both in vitro and in vivo.[3]
   [4][6] This ensures that during periods of maternal nutrient abundance, the potent insulinantagonistic and lipolytic effects of PGH are attenuated.
- Insulin: Similar to glucose, insulin has been shown to reduce PGH secretion in in vitro models using BeWo cells.[7]
- Leptin and Ghrelin: These metabolic hormones have also been found to suppress PGH secretion in vitro.[6][7]



- Visfatin: In contrast, the adipokine visfatin has been shown to increase PGH secretion in BeWo cells.[7]
- Hypothalamic Releasing Hormones: PGH secretion is not regulated by placental growth hormone-releasing hormone (GHRH).[1][6]



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Caption: Regulation of **Placental Growth Hormone** Secretion.

# Signaling Pathways of Placental Growth Hormone

PGH exerts its biological effects by binding to the growth hormone receptor (GHR) on target cells, activating several downstream signaling cascades.[6] These pathways are crucial for mediating the metabolic changes observed during pregnancy, such as increased insulin resistance and lipolysis, which ultimately increase nutrient availability for the fetus.



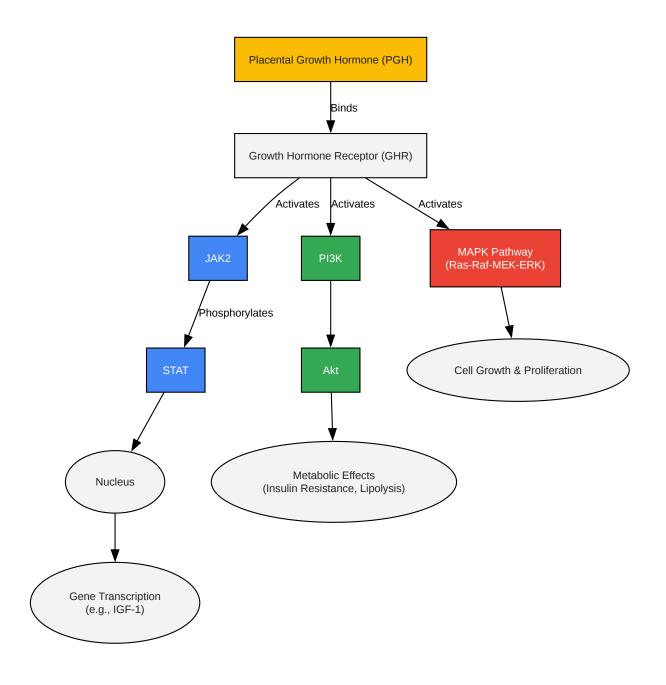




The primary signaling pathways activated by PGH include:

- Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathway: This is
  a key pathway for many cytokines and growth factors. Upon PGH binding, the GHR
  dimerizes, leading to the activation of associated JAK2. Activated JAK2 then phosphorylates
  STAT proteins, which translocate to the nucleus and regulate the transcription of target
  genes, including Insulin-like Growth Factor 1 (IGF-1).[6][8]
- Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of the GHR can also initiate the MAPK cascade (Ras-Raf-MEK-ERK), which is involved in cell proliferation, differentiation, and survival.[6][8]
- Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: This pathway is critical for cell growth, metabolism, and survival. PGH-mediated activation of the PI3K-Akt pathway contributes to its metabolic effects.[6][8]





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Caption: Placental Growth Hormone Signaling Pathways.

# **Experimental Protocols**



The study of non-pulsatile PGH secretion relies on a variety of in vitro and in vivo experimental models.

#### **Measurement of PGH**

Accurate quantification of PGH is challenging due to its high sequence similarity with pituitary GH.[6] Specific and sensitive assays are therefore crucial.

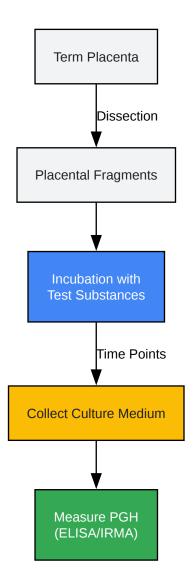
- Immunoassays:
  - Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for measuring PGH concentrations in maternal serum and cord blood.[9] The assay typically utilizes monoclonal antibodies specific to PGH to avoid cross-reactivity with pituitary GH.
  - Immunoradiometric Assay (IRMA): This technique employs two monoclonal antibodies directed against different epitopes of the PGH molecule, providing high specificity.[2][10] A commercially available solid-phase 125I-labeled IRMA has been used in several studies.
     [2]

#### In Vitro Studies

- Placental Explant Culture:
  - Placental tissue is obtained from term pregnancies immediately after delivery.
  - Small fragments of placental villi are dissected and cultured in a defined medium (e.g.,
     DMEM) supplemented with fetal bovine serum and antibiotics.
  - The explants are incubated at 37°C in a humidified atmosphere with 5% CO2.
  - Test substances (e.g., glucose, insulin, hormones) are added to the culture medium.
  - The culture medium is collected at different time points to measure the concentration of secreted PGH.[11]
- Trophoblast Cell Culture (BeWo cells):



- BeWo cells, a human choriocarcinoma cell line that differentiates into syncytiotrophoblastlike cells, are cultured in appropriate media.
- Cells are treated with various metabolic regulators (e.g., insulin, IGF-1, cortisol, ghrelin, leptin, visfatin) for specified durations (e.g., 24, 48, 72 hours).
- The culture supernatant is collected to measure PGH concentrations.[7]



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Caption: Placental Explant Culture Workflow.

## In Vivo Studies and Animal Models



- Longitudinal Studies in Pregnant Women:
  - A cohort of pregnant women is recruited.
  - Serial blood samples are collected at different gestational ages.[2]
  - PGH levels are measured using specific immunoassays.
  - Correlations between PGH levels and maternal and fetal outcomes are analyzed.
- Animal Models:
  - Mice: While there are significant differences in placentation between mice and humans, mouse models are used to study the effects of PGH administration. For example, female C57BL/6J mice have been treated with recombinant PGH via continuous infusion using osmotic pumps or through daily subcutaneous injections to compare the effects of continuous versus pulsatile administration.[12]
  - Non-human Primates: Primates such as baboons and rhesus macaques offer a more closely aligned model to human pregnancy due to similarities in placentation and hormonal regulation.[13][14]
  - Other Models: Guinea pigs and sheep are also utilized in placental research, each with specific advantages and limitations regarding their resemblance to human pregnancy.[13]
     [15]

## Conclusion

The non-pulsatile secretion of **placental growth hormone** is a hallmark of human pregnancy, playing a pivotal role in orchestrating the maternal metabolic adaptations necessary to support fetal growth. Its continuous release, regulated primarily by maternal glucose levels, ensures a constant influence on maternal physiology. Understanding the intricacies of PGH secretion, its signaling pathways, and its dysregulation in pathological pregnancies is crucial for the development of novel diagnostic and therapeutic strategies to improve maternal and fetal health outcomes. The experimental protocols outlined in this guide provide a foundation for further research into this fascinating and vital hormone.



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